molecular formula C16H19ClN2O3S B12181728 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide

Cat. No.: B12181728
M. Wt: 354.9 g/mol
InChI Key: JEVFYJMFFHMSIH-UHFFFAOYSA-N
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Description

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials might include indole derivatives, chlorinating agents, and thiophene derivatives. Common reaction conditions include:

    Temperature: Reactions are often carried out at elevated temperatures.

    Solvents: Organic solvents like dichloromethane or ethanol are commonly used.

    Catalysts: Acid or base catalysts may be employed to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Halogen substitution reactions might occur at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new indole-based molecules.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Industry

In an industrial context, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Receptors: Binding to neurotransmitter receptors.

    Enzymes: Inhibiting or activating specific enzymes.

    Pathways: Modulating signaling pathways involved in inflammation or cell growth.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-2-carboxamide: A simpler indole derivative with similar structural features.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-2-carboxamide: Lacks the chlorine and propan-2-yl groups but shares the core structure.

Uniqueness

The unique combination of the chlorine atom, dioxidotetrahydrothiophenyl group, and propan-2-yl group in 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-2-carboxamide may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H19ClN2O3S

Molecular Weight

354.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-2-carboxamide

InChI

InChI=1S/C16H19ClN2O3S/c1-10(2)19-14-4-3-12(17)7-11(14)8-15(19)16(20)18-13-5-6-23(21,22)9-13/h3-4,7-8,10,13H,5-6,9H2,1-2H3,(H,18,20)

InChI Key

JEVFYJMFFHMSIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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